molecular formula C17H18BrNOS B2840628 2-bromo-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide CAS No. 2034599-93-2

2-bromo-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide

Cat. No.: B2840628
CAS No.: 2034599-93-2
M. Wt: 364.3
InChI Key: SFOLAIKUKCUUBB-UHFFFAOYSA-N
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Description

2-Bromo-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide (CAS 2034599-93-2) is a high-purity benzamide derivative supplied with a minimum purity of 95%+ . This compound features a molecular formula of C17H18BrNOS and a molecular weight of 364.3 g/mol . Its structure incorporates a thiophene moiety, a five-membered heterocyclic compound known for its aromaticity and similarity to benzene, which is frequently employed in medicinal chemistry for its versatile electronic properties and role in bioactive molecules . The core structure of this compound is recognized in scientific literature for its relevance in the study of anoctamin-6 (ANO6) protein inhibitors . ANO6 is a calcium-activated chloride channel protein involved in critical physiological processes, and its inhibitors are investigated for potential therapeutic applications in various disorders . The presence of the 2-bromobenzamide group is a key functional element in this research context . This reagent is intended for research and development applications only, strictly within laboratory settings. It is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

2-bromo-N-[(1-thiophen-3-ylcyclopentyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNOS/c18-15-6-2-1-5-14(15)16(20)19-12-17(8-3-4-9-17)13-7-10-21-11-13/h1-2,5-7,10-11H,3-4,8-9,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOLAIKUKCUUBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CC=CC=C2Br)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide typically involves a multi-step process. One common method includes the bromination of N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure precision and safety. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiophene ring using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.

    Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

Major Products

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dehalogenated or modified thiophene derivatives.

Scientific Research Applications

2-bromo-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and thiophene ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of the research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of 2-bromo-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide and related benzamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference
This compound (Main Compound) C₁₇H₁₇BrNOS (inferred) ~368.28 2-bromobenzamide; cyclopentylmethyl-thiophen-3-yl Predicted lipophilicity due to cyclopentyl and thiophene groups; potential for π-π stacking and hydrogen bonding. -
2-Bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide C₁₉H₁₇BrN₂O₂ 409.26 2-bromobenzamide; pyrazole ring with methyl and phenyl groups Stabilized by hydrogen bonding and electrostatic interactions; studied via DFT methods for reactivity .
4-Bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(piperidinylsulfonyl)benzamide C₂₀H₂₀BrN₃O₃S₂ 494.42 4-bromobenzamide; cyclopenta-fused thiophene; sulfonyl-piperidine High molecular weight; sulfonyl group enhances electron-withdrawing effects; potential for metal coordination .
2-Bromo-N-(1,1-dioxidotetrahydro-3-thiophenyl)-N-(4-methoxybenzyl)benzamide C₂₀H₂₁BrNO₃S₂ 473.42 2-bromobenzamide; sulfone-modified thiophene; 4-methoxybenzyl Sulfone group increases polarity; methoxybenzyl enhances solubility in polar solvents .
N-(4-Bromophenyl)-4-trifluoromethylbenzamide C₁₄H₉BrF₃NO 344.13 4-bromophenyl; 4-trifluoromethylbenzamide Strong electron-withdrawing groups (Br, CF₃); likely high metabolic stability .

Electronic and Steric Effects

  • This may affect binding affinity in biological targets.
  • Thiophene vs. Pyrazole/Sulfone : The thiophen-3-yl group in the main compound is less electron-withdrawing than the sulfone-modified thiophene in but more lipophilic than the pyrazole in . This could influence membrane permeability in drug design.
  • Cyclopentylmethyl vs.

Biological Activity

2-bromo-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide core with a bromine atom and a thiophene ring , which contribute to its unique properties and biological interactions. The molecular formula is C17H18BrNOSC_{17}H_{18}BrNOS, and its IUPAC name is 2-bromo-N-[(1-thiophen-3-ylcyclopentyl)methyl]benzamide.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The presence of the bromine atom and the thiophene ring enhances binding affinity to these targets, leading to modulation of various biological pathways.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various microbial strains.
  • Anticancer Properties : The compound has been investigated for its ability to inhibit cancer cell proliferation, particularly in lung and breast cancer cell lines.

Table 1: Biological Activities of this compound

Activity TypePotential EffectsReferences
AntimicrobialEffective against specific bacterial strains
AnticancerInhibits proliferation in lung and breast cancer cells
Enzyme InhibitionModulates activity of certain enzymes

Case Study 1: Anticancer Activity

In a study evaluating the antiproliferative effects of various compounds, this compound demonstrated significant inhibition of cell growth in A549 (non-small cell lung cancer) and MCF7 (breast cancer) cell lines. The mechanism involved induction of apoptosis and cell cycle arrest at the G2/M phase, indicating its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited notable antibacterial activity, supporting its potential use in developing new antimicrobial agents.

Research Findings

Recent studies have explored various derivatives of benzamide compounds similar to this compound, revealing a pattern where modifications on the thiophene or benzamide moieties can significantly alter biological activity. For instance, compounds with different halogen substitutions showed varying degrees of anticancer potency, suggesting that further structural optimization could enhance therapeutic effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-bromo-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide, and how can reaction conditions be optimized?

  • Methodology : A multi-step synthesis is typically employed. For example:

Step 1 : React 2-bromobenzoyl chloride with (1-(thiophen-3-yl)cyclopentyl)methylamine in anhydrous dichloromethane under nitrogen, using triethylamine as a base to neutralize HCl byproducts .

Step 2 : Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) .

  • Optimization : Yield improvements (e.g., ~56% reported in similar benzamide syntheses) can be achieved by controlling stoichiometry, solvent polarity, and temperature .

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Techniques :

  • NMR Spectroscopy : Analyze 1H^1H/13C^{13}C NMR to confirm substituent positions (e.g., thiophen-3-yl vs. thiophen-2-yl isomers) and cyclopentyl methyl integration .
  • Mass Spectrometry (HRMS) : Validate molecular weight (expected ~409.32 g/mol) and isotopic patterns from bromine .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry if single crystals are obtained .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

  • Assays :

  • Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the thiophene moiety’s π-π stacking potential .

Advanced Research Questions

Q. How can contradictory data in biological activity between structural analogs be resolved?

  • Case Study : A compound with a thiophen-3-yl group (moderate antimicrobial activity) vs. a thiophen-2-yl isomer (inactive) .
  • Resolution :

  • Computational Modeling : Perform molecular docking to compare binding affinities to bacterial targets (e.g., DNA gyrase) .
  • Metabolic Stability : Assess degradation pathways (e.g., cytochrome P450 interactions) using liver microsomes .
  • Crystallography : Compare target-bound vs. unbound structures to identify steric clashes or electronic mismatches .

Q. What strategies are effective for improving solubility and bioavailability without compromising activity?

  • Approaches :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) to the cyclopentyl methyl moiety .
  • Co-crystallization : Use co-formers like succinic acid to enhance aqueous solubility via salt formation .
  • Nanoparticle Encapsulation : Load the compound into PLGA nanoparticles to improve cellular uptake .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • SAR Workflow :

Core Modifications : Synthesize analogs with varying halogen substituents (e.g., Cl, I) at the benzamide 2-position .

Side-Chain Variations : Replace the cyclopentyl group with cyclohexyl or adamantyl to study steric effects .

Bioisosteric Replacement : Substitute thiophene with furan or pyrrole to assess heterocycle-dependent activity .

  • Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC50_{50} values .

Q. What experimental and computational methods are suitable for resolving synthetic impurities?

  • Impurity Profiling :

  • HPLC-MS : Identify byproducts (e.g., bromine displacement products) during synthesis .
  • DFT Calculations : Predict reactivity of intermediates to avoid side reactions (e.g., cyclopentyl ring-opening) .
  • Scale-Up Mitigation : Optimize quenching steps (e.g., rapid cooling) to minimize dimerization .

Key Citations

  • Synthesis and crystallography:
  • Biological evaluation:
  • Computational modeling:

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